molecular formula C20H18FN5O4 B2539721 2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 941976-27-8

2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2539721
CAS No.: 941976-27-8
M. Wt: 411.393
InChI Key: RQSQONVCJNLCAB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an imidazo[2,1-c][1,2,4]triazin ring, which is a type of heterocyclic compound. The presence of fluorophenyl and methoxyphenyl groups suggests that it might have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their relative positions. For example, the fluorophenyl group might undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .

Scientific Research Applications

Synthesis and Biological Activity

This compound and its derivatives have been synthesized and evaluated for various biological activities. For instance, research has demonstrated the synthesis of novel heterocyclic compounds with potential anti-inflammatory and analgesic activities. These compounds, including various derivatives of tetrahydropyrimidines and triazines, have shown significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, alongside notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Antimicrobial Applications

Another area of application is in the development of antimicrobial agents. Several studies have focused on the synthesis of new derivatives with potent antimicrobial properties. For instance, dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives have been prepared and screened for antimicrobial activity, showing excellent broad-spectrum activity against bacterial and fungal strains (Padalkar et al., 2014). Additionally, fluorine-substituted 1,2,4-triazines have been evaluated as antibacterial agents, demonstrating interesting activity against several bacterial species (Alharbi & Alshammari, 2019).

Antitumor and Cytotoxic Activity

The compound and its derivatives have also been explored for antitumor and cytotoxic activities. A study on certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives highlighted their in vitro cytotoxic activity against cancer cell lines, with some compounds showing appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).

COX Inhibitory Activity

Research into the cyclooxygenase (COX) inhibitory activity of derivatives has also been conducted. A study synthesizing 5,6-diaryl-1,2,4-triazine derivatives investigated their COX inhibitory activities, finding that some compounds showed strong inhibitory activity on the COX-2 enzyme, which could be beneficial for developing anti-inflammatory drugs (Ertas et al., 2022).

Properties

IUPAC Name

2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O4/c1-30-16-4-2-3-14(11-16)22-17(27)12-26-19(29)18(28)25-10-9-24(20(25)23-26)15-7-5-13(21)6-8-15/h2-8,11H,9-10,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSQONVCJNLCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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